N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-3-(4-methanesulfonylphenyl)propanamide
Description
N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-3-(4-methanesulfonylphenyl)propanamide is a complex organic compound that features a unique combination of functional groups, including a thiophene ring, a furan ring, and a methanesulfonylphenyl group
Properties
Molecular Formula |
C20H21NO5S2 |
|---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-3-(4-methylsulfonylphenyl)propanamide |
InChI |
InChI=1S/C20H21NO5S2/c1-28(24,25)15-7-4-14(5-8-15)6-11-20(23)21-13-16(22)17-9-10-18(26-17)19-3-2-12-27-19/h2-5,7-10,12,16,22H,6,11,13H2,1H3,(H,21,23) |
InChI Key |
IQRFNDUIFNJHES-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC(C2=CC=C(O2)C3=CC=CS3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-3-(4-methanesulfonylphenyl)propanamide typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the thiophene and furan intermediates separately, followed by their coupling and subsequent functionalization.
Synthesis of Thiophene Intermediate: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Synthesis of Furan Intermediate: The furan ring can be synthesized via the Paal-Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent.
Coupling and Functionalization: The thiophene and furan intermediates are then coupled using a suitable coupling agent, such as a palladium catalyst, under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the coupling and functionalization steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-3-(4-methanesulfonylphenyl)propanamide can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4
Substitution: Amines, Thiols
Major Products Formed
Oxidation: Sulfoxides, Sulfones
Reduction: Alcohols
Substitution: Substituted amides or thiols
Scientific Research Applications
N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-3-(4-methanesulfonylphenyl)propanamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anti-inflammatory or anticancer agent.
Materials Science:
Organic Synthesis: The compound can serve as a versatile intermediate in the synthesis of more complex molecules, particularly those containing heterocyclic structures.
Mechanism of Action
The mechanism of action of N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-3-(4-methanesulfonylphenyl)propanamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.
Pathways Involved: The compound may modulate signaling pathways related to inflammation and cell proliferation, potentially leading to its anti-inflammatory and anticancer effects.
Comparison with Similar Compounds
N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-3-(4-methanesulfonylphenyl)propanamide can be compared with other similar compounds, such as:
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, are known for their anti-inflammatory and anesthetic properties.
Furan Derivatives: Compounds like furfural and furosemide, which contain furan rings, are used in various industrial and medicinal applications.
The uniqueness of this compound lies in its combination of functional groups, which may confer distinct biological and chemical properties.
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